1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea
Description
This compound features a urea backbone with two distinct substituents:
- Pyrimidine moiety: A 4-(dimethylamino)-6-methylpyrimidin-2-yl group, contributing basicity and steric bulk.
- Aromatic substituent: A 2-fluorophenyl group, introducing electron-withdrawing effects.
Its molecular formula is C₁₇H₂₁FN₆O (assuming structural similarity to ’s analog with a 4-methoxy-2-methylphenyl group, adjusted for fluorine substitution). The dimethylamino group enhances solubility, while the 2-fluorophenyl group may optimize receptor binding via dipole interactions .
Propriétés
IUPAC Name |
1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-10-8-14(21(2)3)20-13(18-10)9-17-15(22)19-12-7-5-4-6-11(12)16/h4-8H,9H2,1-3H3,(H2,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUOWZWOZJLJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC=C2F)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogs from Pyrimidinyl Biphenylurea Series ()
Key analogs include:
| Compound ID | Substituent on Urea (Position) | Pyrimidine Substituents | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 8h | 3-Fluorophenyl | 4-(Dimethylamino) | 116–119 | Meta-fluorine reduces steric hindrance compared to ortho-substitution. |
| 8e | 4-Fluorophenyl | 4-(Dimethylamino) | 202–205 | Para-fluorine may enhance electronic effects but reduce target selectivity. |
| 8i | 4-Trifluoromethylphenyl | 4-(Pyrrolidinyl) | N/A | Pyrrolidinyl increases lipophilicity; trifluoromethyl enhances metabolic stability. |
| Target | 2-Fluorophenyl | 4-(Dimethylamino)-6-methyl | N/A | Ortho-fluorine improves steric fit in hydrophobic pockets; methyl enhances pyrimidine stability. |
Key Differences :
- Fluorine Position : The target’s 2-fluorophenyl group creates a distinct electronic and steric profile compared to 3-/4-fluorophenyl analogs (e.g., 8h, 8e). Ortho-substitution may hinder rotation, favoring rigid receptor binding .
- Amino Groups: Dimethylamino (target) vs. pyrrolidinyl (8i) affects solubility; dimethylamino’s lower logP improves aqueous solubility .
Substituent Effects on Pharmacological Activity (Hypothetical)
Comparison with Non-Pyrimidine Ureas ()
- Pyrrolo-triazine Urea () : A pyrrolo[2,1-f][1,2,4]triazine core replaces pyrimidine, offering a larger aromatic system for π-π interactions but higher molecular weight (C₂₃H₁₈F₂N₆O₂ vs. target’s C₁₇H₂₁FN₆O).
- Tetrazole-based Urea () : The tetrazole ring (C₁₅H₁₉FN₆O) introduces acidic protons, altering solubility and ionization state compared to the target’s pyrimidine .
Research Implications
- Cannabinoid Receptor Modulation: If aligned with ’s compounds, the target’s 2-fluorophenyl group may improve selectivity for CB1/CB2 allosteric sites over orthosteric sites.
- SAR Insights : Ortho-substitution on phenyl and methyl on pyrimidine are critical for optimizing binding and pharmacokinetics.
Q & A
Basic Research Questions
What synthetic methodologies are optimal for preparing 1-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea, and how can purity be ensured?
Answer:
- Synthetic Route: The compound can be synthesized via a multi-step process:
- Pyrimidine Core Formation: React 4-(dimethylamino)-6-methylpyrimidin-2-amine with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the methyl group at the 2-position .
- Urea Linkage: Couple the pyrimidine intermediate with 2-fluorophenyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C to form the urea bond. Use triethylamine as a catalyst to neutralize HCl byproducts .
- Purification: Employ Combiflash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H NMR (e.g., urea NH protons at δ 8.2–8.5 ppm) .
How is the molecular structure of this compound validated, and what analytical techniques are critical?
Answer:
- Nuclear Magnetic Resonance (NMR):
- H NMR identifies aromatic protons (δ 6.8–7.5 ppm for fluorophenyl), pyrimidine protons (δ 6.5–7.0 ppm), and urea NH signals (δ 8.2–8.5 ppm) .
- C NMR confirms carbonyl (δ 155–160 ppm) and pyrimidine quaternary carbons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 344.162) .
- X-ray Crystallography: Optional for absolute configuration determination, though challenging due to crystallization difficulties .
What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition Assays: Screen against kinases (e.g., FGFR1, EGFR) using ADP-Glo™ or fluorescence-based assays. IC values <1 μM suggest high potency .
- Antiproliferative Activity: Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Compare results to controls like doxorubicin .
- Solubility: Use shake-flask method in PBS (pH 7.4) with HPLC quantification. Low solubility (<10 μM) may necessitate formulation optimization .
How are physicochemical properties like logP and solubility determined experimentally?
Answer:
- logP (Lipophilicity): Measure via shake-flask partitioning between octanol and water, followed by HPLC analysis .
- Aqueous Solubility: Use equilibrium solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF) with UV-Vis quantification .
- Thermal Stability: Perform differential scanning calorimetry (DSC) to assess melting points (e.g., 200–205°C) and degradation thresholds .
Advanced Research Questions
What is the hypothesized mechanism of action, and how can target engagement be confirmed?
Answer:
- Target Identification: Use kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify primary targets (e.g., FGFR, EGFR) .
- Binding Affinity: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify K values. Sub-nanomolar K indicates strong binding .
- Cellular Pathway Analysis: Western blotting for phosphorylation status of downstream targets (e.g., ERK1/2, AKT) after compound treatment .
How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact bioactivity?
Answer:
- SAR Insights:
- Fluorine Substituents: The 2-fluorophenyl group enhances metabolic stability and π-stacking with kinase hinge regions, improving potency over non-halogenated analogs .
- Pyrimidine Substitutions: Dimethylamino groups at the 4-position increase solubility and hydrogen-bonding with catalytic lysine residues (e.g., FGFR1 Lys514) .
- Experimental Approach: Synthesize analogs (e.g., 3-fluorophenyl, 4-chlorophenyl) and compare IC values in kinase assays .
How can contradictory data on anticancer efficacy across cell lines be resolved?
Answer:
- Hypothesis Testing:
- Cell Line Variability: Differences in FGFR/EGFR expression (validate via qPCR/Western blot) .
- Metabolic Differences: Assess CYP450-mediated metabolism using liver microsomes .
- Experimental Design:
- Use isogenic cell lines with engineered FGFR overexpression or knockdown.
- Perform pharmacokinetic studies (e.g., plasma stability, protein binding) to correlate in vitro vs. in vivo efficacy .
What strategies mitigate off-target effects in kinase inhibition?
Answer:
- Selectivity Profiling: Conduct broad-panel kinase assays (≥100 kinases) to identify off-target hits (e.g., VEGFR2, PDGFR) .
- Computational Docking: Use Schrödinger Suite or AutoDock to optimize binding pose specificity. Minimize interactions with non-target ATP pockets .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to reduce off-target exposure .
How can computational modeling predict metabolic hotspots?
Answer:
- In Silico Tools:
- CYP450 Metabolism: Use StarDrop or MetaPrint2D to identify vulnerable sites (e.g., dimethylamino group demethylation) .
- Metabolite Prediction: ADMET Predictor™ simulates Phase I/II metabolites (e.g., glucuronidation of urea NH) .
- Validation: Incubate with human liver microsomes (HLM) and analyze via LC-MS/MS .
What in vitro models assess metabolic stability and drug-drug interaction risks?
Answer:
- Metabolic Stability: HLM incubations with NADPH cofactor; calculate intrinsic clearance (Cl) .
- CYP Inhibition: Fluorescent-based assays (e.g., CYP3A4, CYP2D6) to determine IC values. >50% inhibition at 10 μM indicates high risk .
- Reactive Metabolite Screening: Trapping studies with glutathione (GSH) and LC-MS detection of adducts .
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